CID 117064742
Description
The compound with the identifier “CID 117064742” is a chemical substance listed in the PubChem database
Properties
Molecular Formula |
C37H34Cl2FeOP2Pd |
|---|---|
Molecular Weight |
789.8 g/mol |
InChI |
InChI=1S/2C17H14P.C3H6O.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-3(2)4;;;;/h2*1-14H;1-2H3;2*1H;;/q;;;;;;+2/p-2 |
InChI Key |
WMCRPHRRPFWDES-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for compounds like CID 117064742 usually involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
CID 117064742 can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
CID 117064742 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study enzyme interactions, cellular pathways, and biochemical processes.
Industry: this compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 117064742 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on the molecular targets and pathways involved can provide insights into the compound’s effects and potential therapeutic applications.
Comparison with Similar Compounds
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactions, and wide range of applications make it an important subject of study. Further research on this compound can lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Q & A
Q1. How to formulate a focused research question for studying CID 117064742?
Methodological Answer: Begin by narrowing the scope using frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Population/Problem: What specific biological systems or molecular pathways does this compound target?
- Intervention: How does its chemical structure influence binding affinity?
- Comparison: Compare its efficacy with structurally analogous compounds.
- Outcome: Define measurable endpoints (e.g., IC50 values, thermodynamic stability).
Ensure the question addresses gaps in existing literature .
Q. Q2. What strategies are effective for conducting a literature review on this compound?
Methodological Answer:
Q. Q3. How to design experiments for characterizing this compound’s physicochemical properties?
Methodological Answer:
- Step 1: Prioritize assays based on research goals (e.g., solubility for drug development vs. stability for material science).
- Step 2: Use orthogonal techniques (e.g., HPLC for purity, DSC for thermal stability) to validate results .
- Step 3: Document protocols in detail, including solvent systems and instrument calibration, to ensure reproducibility .
Advanced Research Questions
Q. Q4. How to resolve contradictions in reported biological activities of this compound?
Methodological Answer:
- Hypothesis Testing: Compare experimental conditions (e.g., cell lines, assay pH) across conflicting studies.
- Meta-Analysis: Apply statistical models (e.g., random-effects models) to quantify heterogeneity in reported data .
- Mechanistic Studies: Use techniques like X-ray crystallography or molecular dynamics simulations to validate target interactions under varying conditions .
Q. Q5. How to optimize synthetic pathways for this compound while minimizing batch variability?
Methodological Answer:
- DoE (Design of Experiments): Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading).
- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Scale-up Criteria: Maintain geometric similarity (e.g., agitation power per volume) between lab and pilot scales .
Q. Q6. How to evaluate this compound’s potential for off-target effects in complex biological systems?
Methodological Answer:
- Proteome-wide Screening: Use affinity-based chemoproteomics to map interaction networks .
- CRISPR-Cas9 Knockout Models: Validate off-target hits in genetically modified cell lines.
- Multi-omics Integration: Correlate transcriptomic and metabolomic data to identify indirect effects .
Data Analysis & Interpretation
Q. Q7. How to analyze dose-response data for this compound when results deviate from sigmoidal models?
Methodological Answer:
Q. Q8. How to handle missing or incomplete spectral data for this compound?
Methodological Answer:
- Imputation Techniques: Apply multivariate methods (e.g., PCA) to estimate missing NMR/MS peaks .
- Cross-validation: Compare imputed data with experimental replicates to assess reliability.
- Repository Cross-check: Validate against open-access databases (e.g., PubChem, ChEMBL) .
Ethical & Reproducibility Considerations
Q. Q9. What ethical guidelines apply to studies involving this compound in animal models?
Methodological Answer:
Q. Q10. How to address reproducibility challenges in computational studies of this compound?
Methodological Answer:
- Code Sharing: Publish scripts (e.g., Python/R) with version control (GitHub/GitLab).
- Force Field Validation: Compare results across multiple MD software (e.g., AMBER, GROMACS) .
- Benchmarking: Use standardized datasets (e.g., DUD-E for docking) to calibrate methods .
Interdisciplinary Integration
Q. Q11. How to integrate cheminformatics and bioinformatics data for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
